An In-depth Technical Guide to 2-Nitro-5-(trifluoromethyl)phenol (CAS 402-17-5)
An In-depth Technical Guide to 2-Nitro-5-(trifluoromethyl)phenol (CAS 402-17-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitro-5-(trifluoromethyl)phenol is a valuable substituted phenolic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a trifluoromethyl group and a nitro functionality on a phenol scaffold, imparts distinct physicochemical properties that are highly advantageous in the design of novel therapeutic agents and functional materials. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly influences the acidity of the phenolic hydroxyl and the reactivity of the aromatic ring, making it a key intermediate for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, insights into its reactivity, and a discussion of its applications in drug discovery, supported by established methodologies for the synthesis of bioactive compounds from structurally related phenols.
Chemical and Physical Properties
2-Nitro-5-(trifluoromethyl)phenol is a liquid at room temperature with a clear, orange/green appearance.[1] The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, enhances metabolic stability and lipophilicity in derivative compounds.[1][2]
| Property | Value | Source |
| CAS Number | 402-17-5 | [1] |
| Molecular Formula | C₇H₄F₃NO₃ | [1] |
| Molecular Weight | 207.11 g/mol | [1] |
| IUPAC Name | 2-nitro-5-(trifluoromethyl)phenol | [3] |
| Boiling Point | 108-111 °C @ 34 mmHg | [1] |
| Density (Predicted) | 1.554 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.83 ± 0.13 | [1] |
| Physical Form | Liquid | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Synthesis and Purification
The synthesis of 2-Nitro-5-(trifluoromethyl)phenol is typically achieved through the electrophilic nitration of 3-(trifluoromethyl)phenol. The trifluoromethyl group is a meta-director in electrophilic aromatic substitution, which would typically direct the incoming nitro group to the positions ortho and para to it. However, the hydroxyl group is a strong ortho-, para-director. In this case, the directing effects of the hydroxyl group dominate, leading to the substitution at the position ortho to the hydroxyl group.
Caption: Synthetic pathway for 2-Nitro-5-(trifluoromethyl)phenol.
Detailed Experimental Protocol: Nitration of 3-(Trifluoromethyl)phenol
This protocol is a detailed representation based on a general method and may require optimization for specific laboratory conditions.[1]
Materials:
-
3-(Trifluoromethyl)phenol
-
Glacial Acetic Acid
-
65% Nitric Acid (HNO₃)
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in glacial acetic acid (approx. 0.33 mL per mmol of phenol). Maintain the reaction temperature at 40 °C using a water bath.
-
Addition of Nitrating Agent: Prepare a mixed solution of 65% HNO₃ (approx. 0.073 mL per mmol of phenol) and glacial acetic acid (approx. 0.2 mL per mmol of phenol). Slowly add this mixture dropwise to the stirred solution of 3-(trifluoromethyl)phenol over 15 minutes.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by pouring the mixture into a beaker containing ice water (approx. 2.7 mL per mmol of phenol). Extract the aqueous phase with chloroform (4 x approx. 0.67 mL per mmol of phenol).
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. A solvent system of hexane and ethyl acetate is a good starting point for elution. The less polar 2-nitro isomer is expected to elute before other potential isomers. Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure 2-Nitro-5-(trifluoromethyl)phenol.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 10.5-11.0 (s, 1H, -OH): The phenolic proton is expected to be a broad singlet and significantly downfield due to intramolecular hydrogen bonding with the ortho-nitro group.
-
δ 8.2-8.4 (d, 1H, Ar-H): The proton ortho to the nitro group.
-
δ 7.6-7.8 (dd, 1H, Ar-H): The proton between the nitro and trifluoromethyl groups.
-
δ 7.2-7.4 (d, 1H, Ar-H): The proton ortho to the trifluoromethyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~155 (C-OH): The carbon attached to the hydroxyl group.
-
δ ~140 (C-NO₂): The carbon attached to the nitro group.
-
δ ~135 (Ar-CH): Aromatic methine carbons.
-
δ ~125 (q, J ≈ 272 Hz, CF₃): The trifluoromethyl carbon, appearing as a quartet due to coupling with fluorine.
-
δ ~120 (C-CF₃): The carbon attached to the trifluoromethyl group.
Infrared (IR) Spectroscopy (ATR):
-
3200-3400 cm⁻¹ (broad): O-H stretch (phenolic)
-
1520-1560 cm⁻¹ (strong): Asymmetric NO₂ stretch
-
1340-1380 cm⁻¹ (strong): Symmetric NO₂ stretch
-
1100-1300 cm⁻¹ (strong): C-F stretch
Mass Spectrometry (EI):
-
m/z 207 (M⁺): Molecular ion peak.
-
m/z 190 (M-OH)⁺: Loss of the hydroxyl group.
-
m/z 161 (M-NO₂)⁺: Loss of the nitro group.
Reactivity and Applications in Drug Development
The chemical reactivity of 2-Nitro-5-(trifluoromethyl)phenol is dictated by the interplay of its three functional groups. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups increases the acidity of the phenolic proton and deactivates the aromatic ring towards electrophilic substitution. However, the presence of these groups also opens up avenues for various chemical transformations, making it a valuable intermediate in the synthesis of bioactive molecules.[4][5]
Key Reactions and Mechanistic Considerations
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation yields 2-Amino-5-(trifluoromethyl)phenol, a key precursor for the synthesis of various heterocyclic compounds with potential biological activity, such as benzoxazoles and phenoxazines.[1]
Caption: Reactivity and synthetic utility of 2-Nitro-5-(trifluoromethyl)phenol.
-
Etherification of the Phenolic Hydroxyl: The phenolic proton is acidic and can be deprotonated with a suitable base to form a phenoxide ion. This nucleophile can then react with various electrophiles, such as alkyl halides, in a Williamson ether synthesis to produce a range of ether derivatives. This is a common strategy in medicinal chemistry to modulate the lipophilicity and pharmacokinetic properties of a molecule.
Application in the Synthesis of Bioactive Heterocycles
While direct examples starting from 2-Nitro-5-(trifluoromethyl)phenol are not prevalent in the literature, the synthetic utility of the corresponding amine, 2-Amino-5-(trifluoromethyl)phenol, is well-established for the synthesis of bioactive heterocycles. The following protocol for the synthesis of benzoxazoles from the analogous 2-amino-3-(trifluoromethyl)phenol can be adapted.[1]
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)benzoxazole Derivatives (Adapted)
Materials:
-
2-Amino-5-(trifluoromethyl)phenol (synthesized from the title compound)
-
Aromatic aldehyde
-
Ethanol
-
p-Toluenesulfonic acid (catalyst, optional)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-5-(trifluoromethyl)phenol (1.0 eq) in ethanol.
-
Add the desired aromatic aldehyde (1.1 eq) to the solution.
-
(Optional) Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude benzoxazole derivative.
-
Purify by column chromatography or recrystallization as needed.
Safety and Handling
2-Nitro-5-(trifluoromethyl)phenol is classified as an irritant.[1] As with all nitrophenolic compounds, appropriate safety precautions must be taken during handling and disposal.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations. It may be possible to incinerate in a chemical incinerator equipped with an afterburner and scrubber.[6]
Conclusion
2-Nitro-5-(trifluoromethyl)phenol is a valuable chemical intermediate with significant potential in drug discovery and development. Its synthesis via nitration of 3-(trifluoromethyl)phenol is a straightforward process, and its functional groups offer multiple handles for further chemical modification. The ability to transform the nitro group into an amine allows for the construction of complex heterocyclic scaffolds, while the phenolic hydroxyl provides a site for modulating physicochemical properties through etherification and other reactions. While experimental data on this specific compound is somewhat limited in the public domain, its structural features and the well-documented chemistry of related compounds strongly support its utility as a versatile building block for the creation of novel, biologically active molecules. Researchers and drug development professionals are encouraged to explore the potential of this compound in their synthetic endeavors.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. [Link]
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Pakistan Academy of Sciences. (2021). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]
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shreedevamanichemopharma.com. 2 methyl 5 nitro phenol. [Link]
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ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]
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